

# Application Notes and Protocols for Thevinone N-demethylation

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## Compound of Interest

Compound Name: *Thevinone*

Cat. No.: *B101640*

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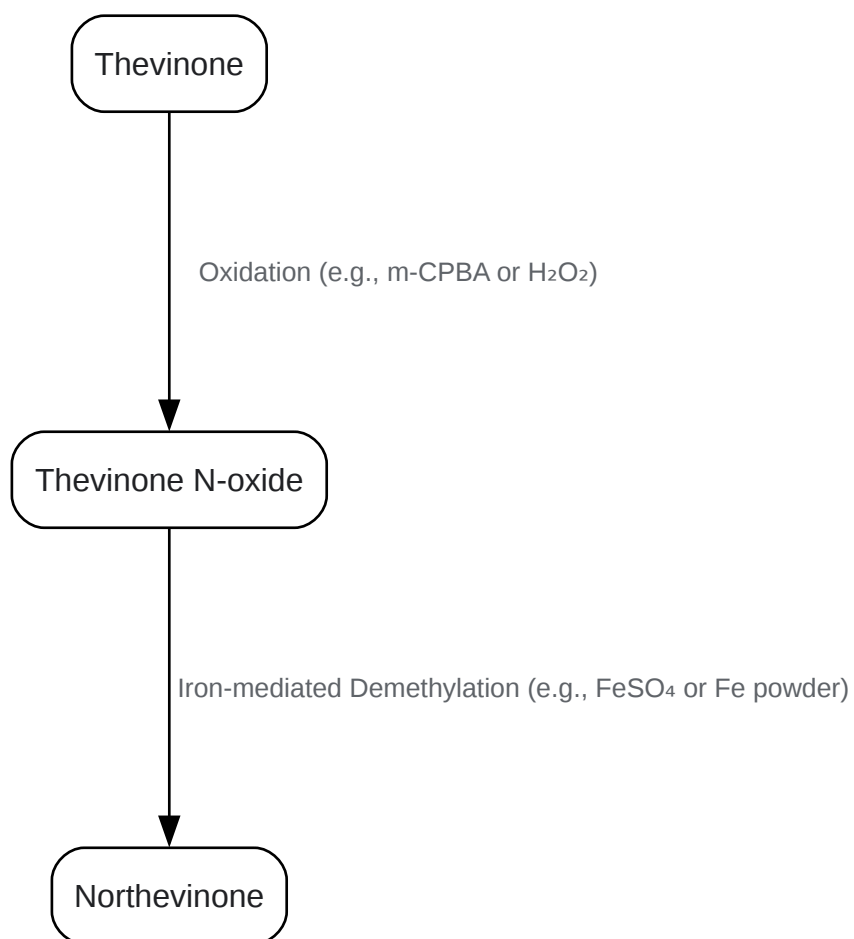
These application notes provide a detailed overview and experimental protocols for the N-demethylation of **thevinone**, a critical transformation in the synthesis of various opioid modulators. The primary method detailed is an iron-mediated N-demethylation, which proceeds through an N-oxide intermediate.

## Introduction

**Thevinone**, a morphinan derivative, serves as a valuable starting material in medicinal chemistry. The removal of its N-methyl group to yield **northevinone** is a key step in the semisynthesis of pharmacologically active compounds, including opioid antagonists and agonists. While several methods exist for the N-demethylation of alkaloids, the iron-mediated Polonovski-type reaction offers a practical approach for substrates like **thevinone**.<sup>[1][2]</sup> This process involves a two-step sequence: the oxidation of the tertiary amine to its corresponding N-oxide, followed by iron-catalyzed demethylation.<sup>[2][3]</sup>

## Chemical Pathway

The overall transformation from **thevinone** to **northevinone** is depicted below. The process is a two-step reaction sequence.



## Step 1: N-Oxide Formation

Dissolve Thevinone  
in DCM/CHCl<sub>3</sub>Add Oxidant  
(m-CPBA or H<sub>2</sub>O<sub>2</sub>)Aqueous Workup  
(NaHCO<sub>3</sub>)Form Hydrochloride  
SaltProceed to  
Demethylation

## Step 2: N-Demethylation

Dissolve N-Oxide HCl  
in SolventAdd Iron Reagent  
(FeSO<sub>4</sub> or Fe(0))

Heat and Stir

Aqueous Workup  
(NH<sub>4</sub>OH)

Solvent Extraction

Column Chromatography

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## References

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- 3. New Methodology for the N-Demethylation of Opiate Alkaloids [[organic-chemistry.org](http://organic-chemistry.org)]
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